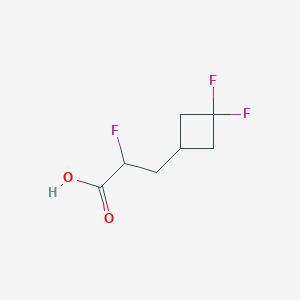
3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid typically involves the introduction of fluorine atoms into a cyclobutyl ring. One common method includes the use of difluorocyclobutyl intermediates, which are then subjected to further fluorination and functionalization to yield the desired product. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
- 2-(3,3-Difluorocyclobutyl)acetic acid
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C7H9F3O2 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C7H9F3O2/c8-5(6(11)12)1-4-2-7(9,10)3-4/h4-5H,1-3H2,(H,11,12) |
Clave InChI |
GUMYPKQJKYVVOM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)CC(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



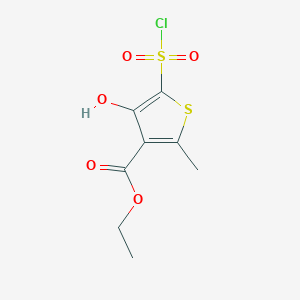
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)

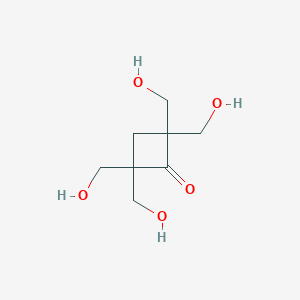
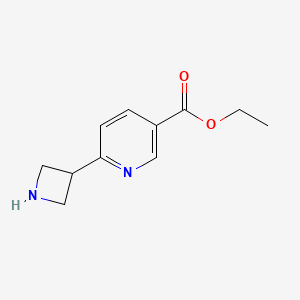
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)
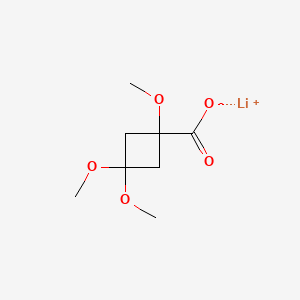
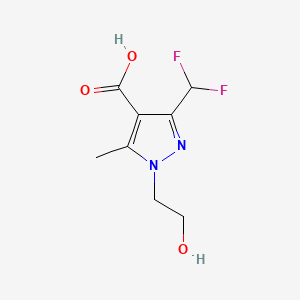

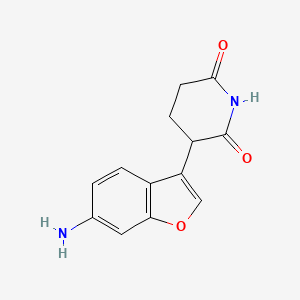
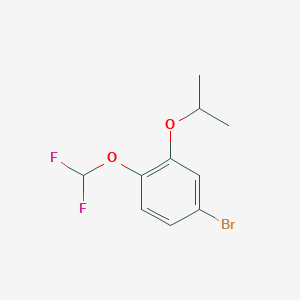

![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
